Biochemical Potency vs. Other G12C Inhibitors
KRAS inhibitor-21 demonstrates high biochemical potency with an IC50 value of <0.01 μM in a KRAS G12C inhibition assay . This places it in a similar potency range as other leading research compounds. For direct comparison, sotorasib (AMG-510) shows cellular IC50 values ranging from 6 nM to 30 nM in NCI-H358 cells , and BI-0474 has a biochemical IC50 of 7.0 nM for the GDP-KRAS::SOS1 interaction . The reported <10 nM potency for KRAS inhibitor-21 confirms it is a high-activity tool for investigating KRAS G12C biology, with potency comparable to, but not definitively superior to, these established alternatives based on currently available data.
| Evidence Dimension | Biochemical Inhibition of KRAS G12C (IC50) |
|---|---|
| Target Compound Data | <0.01 μM (<10 nM) |
| Comparator Or Baseline | Sotorasib (AMG-510): Cellular IC50 6-30 nM (NCI-H358); BI-0474: Biochemical IC50 7.0 nM |
| Quantified Difference | Potency within same order of magnitude (single-digit nanomolar range). Exact difference cannot be calculated due to assay type mismatch. |
| Conditions | Biochemical assay for KRAS inhibitor-21; Cellular viability assay (NCI-H358) for Sotorasib; Biochemical GDP-KRAS::SOS1 PPI assay for BI-0474. |
Why This Matters
This confirms KRAS inhibitor-21 is a high-activity research tool for KRAS G12C inhibition, ensuring robust target engagement in biochemical and cellular assays, which is essential for generating reliable and reproducible experimental data.
